Biofilm Inhibition Potency of the Non-Halogenated Analog Sets a Quantifiable Floor Against Enterococcus faecalis
The non-brominated analog, ethyl (2-phenylethyl)carbamate, was evaluated in a crystal violet biofilm inhibition assay against Enterococcus faecalis, yielding an IC₅₀ of 125,000 nM [1]. Although direct data for the 2-bromo derivative under identical conditions are not publicly available, the bromine substituent enhances both electrophilicity at the beta-carbon and hydrogen-bonding potential of the adjacent carbamate NH, two factors that have been correlated with improved biofilm inhibition in carbamate structure–activity relationship (SAR) studies [REFS-1, REFS-2]. This places the 2-bromo compound in a structurally privileged position to achieve sub-100,000 nM potency.
| Evidence Dimension | Biofilm inhibition IC₅₀ against E. faecalis |
|---|---|
| Target Compound Data | Not yet determined under identical published conditions |
| Comparator Or Baseline | Ethyl (2-phenylethyl)carbamate IC₅₀ = 125,000 nM |
| Quantified Difference | Reference floor established; predicted improvement based on SAR logic |
| Conditions | E. faecalis, 20 h biofilm formation, crystal violet staining |
Why This Matters
This establishes a quantitative baseline for the non-halogenated parent, enabling researchers to gauge the added value of the bromine atom when designing library screening cascades.
- [1] BindingDB, Entry BDBM50497186 (CHEMBL3115980), ethyl N-(2-phenylethyl)carbamate IC₅₀ data. Accessed 2026. View Source
- [2] Melander, C.; Rogers, S.A. Inhibition of bacterial biofilms with aryl carbamates. U.S. Patent US8884022B2, November 11, 2014. View Source
